Xylitol
Overview
Description
Xylitol is a naturally occurring five-carbon sugar alcohol with the chemical formula C5H12O5. It is a colorless or white crystalline solid that is freely soluble in water. This compound is classified as a polyalcohol and a sugar alcohol, specifically an alditol. It is commonly used as a sugar substitute due to its sweet taste and lower caloric content compared to sucrose. This compound is found in small amounts in various fruits and vegetables and is also produced by the human body during carbohydrate metabolism .
Mechanism of Action
- Plaque Microorganisms : Xylitol inhibits the growth of microorganisms present in dental plaque and saliva. Notably, it is non-fermentable by most plaque bacteria, preventing the production of cariogenic acid end-products .
Mode of Action:
Here’s how this compound interacts with its targets:
- Intracellular Accumulation : this compound is initially taken up by the microorganisms and accumulates intracellularly. Once inside, it is transported into an energy-consuming cycle or the inducible fructose transport system .
Biochemical Pathways:
This compound impacts several pathways related to dental health:
- Streptococcus mutans : this compound reduces levels of Streptococcus mutans (a key plaque microorganism) in both plaque and saliva. It also decreases their adhesion to teeth surfaces .
Pharmacokinetics:
This compound’s ADME properties (absorption, distribution, metabolism, and excretion) play a role in its bioavailability:
Result of Action:
The effects of this compound include:
- Microbial Inhibition : Beyond Streptococcus mutans, this compound may inhibit other bacterial species .
Action Environment:
Environmental factors influence this compound’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
Xylitol plays a significant role in various biochemical reactions. It is involved in the pentose phosphate pathway, where it is converted to xylulose by the enzyme this compound dehydrogenase. This conversion is crucial for the metabolism of carbohydrates. This compound also interacts with other enzymes such as xylose reductase, which reduces xylose to this compound using NADH or NADPH as cofactors . These interactions highlight the importance of this compound in maintaining cellular redox balance and energy metabolism.
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium responsible for dental caries, by disrupting its energy production pathways . This compound also influences cell signaling pathways and gene expression. For instance, it has been reported to enhance the production of immune system proteins and inhibit the growth of certain bacteria in human cell cultures . Additionally, this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria and supporting gut health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is taken up by microorganisms and accumulates intracellularly, where it is converted to this compound-5-phosphate via the phosphoenolpyruvate: fructose phosphotransferase system . This conversion disrupts the energy metabolism of the microorganisms, leading to their inhibition. This compound also binds to specific proteins and enzymes, modulating their activity. For example, it has been shown to inhibit the enzyme aldose reductase, which is involved in the polyol pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade easily . Its long-term effects on cellular function can vary. For instance, prolonged exposure to high levels of this compound has been associated with increased platelet reactivity and a higher risk of cardiovascular events . These findings highlight the importance of monitoring this compound levels in experimental settings to avoid potential adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, ingestion of this compound at dosages greater than 75-100 mg/kg can lead to hypoglycemia, while higher doses (>500 mg/kg) may cause severe hepatic insufficiency or failure . These dose-dependent effects underscore the need for careful dosage management in experimental and clinical settings to prevent toxic or adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it is converted to xylulose by this compound dehydrogenase . Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway. This pathway is essential for the production of NADPH and ribose-5-phosphate, which are crucial for cellular redox balance and nucleotide synthesis . This compound metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In microorganisms, this compound transport is driven by a proton motive force rather than direct energy drive . In higher organisms, this compound is absorbed in the small intestine and transported to the liver, where it is metabolized. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound and its derivatives are found in various cellular compartments, including the cytoplasm and mitochondria . The presence of this compound in these compartments can affect cellular processes such as energy production and redox balance. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its subcellular localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylitol can be synthesized through the catalytic hydrogenation of xylose, a sugar derived from hemicellulose. The process involves the following steps:
Hydrolysis of lignocellulosic biomass: This step involves breaking down the biomass using acid to release monomeric sugars, primarily xylose.
Purification of xylose: The hydrolysate is treated to purify xylose.
Catalytic hydrogenation: Xylose is hydrogenated using a catalyst, typically Raney nickel, at high temperatures (353–413 K) and pressures to produce this compound.
Purification and crystallization: The resulting this compound is purified and crystallized
Industrial Production Methods: Industrial production of this compound primarily involves the chemical method described above. biotechnological methods using microbial fermentation are also being explored. These methods involve the use of microorganisms such as yeast (e.g., Pichia fermentans) to convert xylose to this compound. The biotechnological method is considered more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Xylitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce xylonic acid.
Reduction: this compound can be reduced to produce other sugar alcohols.
Substitution: this compound can undergo substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired derivative
Major Products:
Xylonic acid: Produced through oxidation.
Other sugar alcohols: Produced through reduction.
Functional derivatives: Produced through substitution reactions
Scientific Research Applications
Xylitol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a stabilizer in chemical reactions.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Used as a sugar substitute for diabetic patients, in dental care products to prevent tooth decay, and in the treatment of respiratory and middle ear infections.
Industry: Used in the food industry as a sweetener, in pharmaceuticals as an excipient, and in cosmetics for its moisturizing properties .
Comparison with Similar Compounds
Xylitol is compared with other sugar alcohols such as:
Sorbitol: Similar in structure but has a higher caloric content and is less effective in preventing tooth decay.
Mannitol: Used as a diuretic and in medical applications but has a lower sweetness level compared to this compound.
Erythritol: Has a lower caloric content and is better tolerated by the digestive system but is less sweet than this compound
Uniqueness: this compound’s unique properties include its ability to prevent tooth decay, its insulin-independent metabolism, and its suitability for diabetic patients. It also has a similar sweetness level to sucrose, making it an ideal sugar substitute .
Properties
IUPAC Name |
(2S,4R)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-NGQZWQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | xylitol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xylitol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032335 | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Adonitol | |
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Record name | Xylitol | |
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Boiling Point |
215-217, 216 °C | |
Record name | Xylitol | |
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URL | https://www.drugbank.ca/drugs/DB11195 | |
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Record name | Xylitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
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Solubility |
Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00247 [mmHg] | |
Record name | Xylitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Color/Form |
Monoclinic crystals from alcohol | |
CAS No. |
87-99-0, 488-81-3 | |
Record name | Xylitol [INN:BAN:JAN:NF] | |
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Record name | Xylitol | |
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Record name | Ribitol | |
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Record name | Xylitol | |
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Record name | Xylitol | |
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Record name | Xylitol | |
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Melting Point |
92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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